4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of pharmacological properties and are often used in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the piperazine core but lacks the quinazoline moiety.
4-(3-Methoxyphenyl)piperazin-1-ium 4-(3-Methoxyphenyl)piperazine-1-carboxylate: Another piperazine derivative with different substituents.
Uniqueness
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of the piperazine and quinazoline moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-26-16-6-4-5-15(13-16)23-9-11-24(12-10-23)20(25)19-17-7-2-3-8-18(17)21-14-22-19/h4-6,13-14H,2-3,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDDLFRHRRCRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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